molecular formula C3H8OS2 B1581111 Methyl (methylsulfinyl)methyl sulfide CAS No. 33577-16-1

Methyl (methylsulfinyl)methyl sulfide

Cat. No. B1581111
CAS RN: 33577-16-1
M. Wt: 124.23 g/mol
InChI Key: OTKFCIVOVKCFHR-UHFFFAOYSA-N
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Description

“Methyl (methylsulfinyl)methyl sulfide” is a chemical compound with the molecular formula C3H8OS2 . It is also known as “FAMSO”, “Formaldehyde dimethyl mercaptal S-oxide”, and “Methyl (methylthio)methyl sulfoxide” among other names . This compound is a colorless solid and features the sulfonyl functional group . It is relatively inert chemically and is able to resist decomposition at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “Methyl (methylsulfinyl)methyl sulfide” consists of three carbon atoms, eight hydrogen atoms, one sulfur atom, and two oxygen atoms . The InChI Key for this compound is OTKFCIVOVKCFHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl (methylsulfinyl)methyl sulfide” is a colorless solid . It has a molecular weight of 124.22 g/mol . The density of this compound is reported to be 1.22 g/mL .

Scientific Research Applications

Chemical Reaction Studies

  • Formation in Chemical Reactions : Methyl (methylsulfinyl)methyl sulfide is involved in various chemical reactions. For instance, when treated with sodium hydride, it can yield bis(methylthio)(methylsulfinyl)methane, as demonstrated in a study by Ogura, Katoh, and Tsuchihashi (1978) (Ogura, Katoh, & Tsuchihashi, 1978).

Catalytic Decomposition

  • Catalytic Decomposition of Stable Sulfur Ylids : In research conducted by Matsuyama, Minato, and Kobayashi (1973), it was found that in the presence of certain disulfides, stable sulfur ylids including methyl (methylsulfinyl)methyl sulfide could decompose, forming methyl sulfide and other products (Matsuyama, Minato, & Kobayashi, 1973).

Atmospheric Chemistry

  • Role in Atmospheric Chemistry : A key intermediate in marine atmospheric chemistry is the methylsulfinyl radical, closely related to methyl (methylsulfinyl)methyl sulfide. It plays a central role in the oxidation of dimethyl sulfide, as explored in a study by Estep and Schaefer (2016) (Estep & Schaefer, 2016).

Mercury Speciation in Sulfidic Waters

  • Inorganic Speciation of Mercury : The study of mercury speciation in sulfidic waters, which is influenced by compounds like methyl (methylsulfinyl)methyl sulfide, is significant in environmental science. Research by Paquette and Helz (1997) delved into how different sulfur compounds affect mercury's behavior in these environments (Paquette & Helz, 1997).

Gas Phase Reactions

  • Gas Phase Reactions Analysis : The behavior of the methylsulfinyl anion, derived from methyl (methylsulfinyl)methyl sulfide, in gas phase reactions was studied by Downard et al. (1992). They investigated reactions with various compounds, observing the formation and reactivity of different sulfur-containing ions (Downard et al., 1992).

Methylation in Organic Chemistry

  • Methylation of Carbohydrates : Methylation of carbohydrates using methylsulfinyl anion, derived from methyl (methylsulfinyl)methyl sulfide, is a notable application in organic chemistry. Conrad (1972) discussed the effective methylation of carbohydrates with this anion (Conrad, 1972).

Sulfur Compounds in Environmental Science

  • Cycling of Volatile Organic Sulfur Compounds : The study by Higgins et al. (2006) explored the cycling of volatile organic sulfur compounds in biosolids, including compounds related to methyl (methylsulfinyl)methyl sulfide, and their implications for odors (Higgins et al., 2006).

Biotransformations

  • Biotransformations in Microorganisms : Research into the biotransformation capabilities of microorganisms, such as sulfate-reducing bacteria, often involves sulfur compounds like methyl (methylsulfinyl)methyl sulfide. A study by Benoit, Gilmour, and Mason (2001) focused on the influence of sulfide on mercury methylation by these bacteria (Benoit, Gilmour, & Mason, 2001).

Safety And Hazards

“Methyl (methylsulfinyl)methyl sulfide” is described as a hygroscopic substance with a stench . It is recommended to handle this compound in a well-ventilated place, wear suitable protective equipment, and avoid generating vapor or mist . In case of skin or eye contact, immediate rinsing with water is advised .

properties

IUPAC Name

methylsulfanyl(methylsulfinyl)methane
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InChI

InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFCIVOVKCFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS2
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DSSTOX Substance ID

DTXSID00865676
Record name Methane, (methylsulfinyl)(methylthio)-
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Molecular Weight

124.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS]
Record name Methyl methylsulfinylmethyl sulfide
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Product Name

Methyl (methylsulfinyl)methyl sulfide

CAS RN

33577-16-1
Record name FAMSO
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Record name Methane, (methylsulfinyl)(methylthio)-
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Record name Methane, (methylsulfinyl)(methylthio)-
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Record name Methane, (methylsulfinyl)(methylthio)-
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Record name Methyl methylthiomethyl sulphoxide
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Synthesis routes and methods

Procedure details

Tetrahydrofuran (15 ml) was added to 1.01 g of potassium hydride, and with stirring under ice cooling, 1.044g of formaldehyde dimethyl mercaptal S-oxide was added dropwise. After stirring for 1 hour with ice cooling, 2.070g of 1,3-dibromopropane was added dropwise over the course of about 10 minutes. The mixture was stirred for 1 hour with ice cooling, and then for 17 hours at room temperature. Then, 100 ml. of methylene chloride was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and then separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol) to afford 1.081g of cyclobutanone dimethyl mercaptal S-oxide and 199 mg of formaldehyde dimethyl mercaptal S-oxide, both as a light yellow oil. The yield was 78%. The physical properties were as follows:
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.044 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (methylsulfinyl)methyl sulfide
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Methyl (methylsulfinyl)methyl sulfide

Citations

For This Compound
36
Citations
P Dowd, R Schappert, P Garner… - The Journal of Organic …, 1985 - ACS Publications
Hydrolysis of l, 5-bis (acetoxymethyl) tricyclo [2.1. 0.02, 5] pentan-3-one (I) with potassium carbonate in methanol yielded l, 5-bis (hydroxymethyl) tricyclo [2.1. 0.02, 5] pentan-3-one (). …
Number of citations: 27 pubs.acs.org
PM Kustiawan, K Siregar, LO Saleh… - … Res. Appl. Chem, 2021 - biointerfaceresearch.com
Scorodocarpus borneensis, an indigenous tree from Kalimantan, was used traditionally. This forest plant is from the genus Olacaceae with a unique characteristic of their bark that …
Number of citations: 4 biointerfaceresearch.com
T Minami, K Nishimura, I Hirao… - The Journal of …, 1982 - ACS Publications
The phosphoryl-stabilized carbanions prepared from vinylphosphonates la, b and various carbanions 2a-c react with aldehydes 3 to give olefins having various functional groups. The …
Number of citations: 40 pubs.acs.org
O Bortolini, S Campestrini, F Di Furia… - The Journal of …, 1987 - ACS Publications
1a 1b 1C la reported in the Experimental Section) complex lc, which has been used in the oxidation of secondary alcohols in methanol solvent. 4 Owing to the presence of the li-pophilic …
Number of citations: 110 pubs.acs.org
P Satyal, JD Craft, NS Dosoky, WN Setzer - Foods, 2017 - mdpi.com
Garlic, Allium sativum, is broadly used around the world for its numerous culinary and medicinal uses. Wild garlic, Allium vineale, has been used as a substitute for garlic, both in food as …
Number of citations: 151 www.mdpi.com
A Castro, TA Spencer - The Journal of Organic Chemistry, 1992 - ACS Publications
… In the manner of Trost,11 to a solution of 1.70 mL (16.3 mmol) of methyl methylsulfinylmethyl sulfide in 65 mL of MeOHat 0 C was added a slurry of 44.6 g (72.4 mmol) of Oxone in 97.0 …
Number of citations: 18 pubs.acs.org
J Tanaka, S Kanemasa, Y Ninomiya… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Michael addition of methyl 2-(trimethylsilyl)propenoate with organomagnesiums or organolithiums leads to 1:1 and/or 1:2 adduct anions which can be utilized in the subsequent step of …
Number of citations: 21 www.journal.csj.jp
CK Naidu, Y Suneetha - Current Trends in Biotechnology & …, 2013 - search.ebscohost.com
Legionaries Disease is one of the top 10 bacterial infections in the world occurring to humans. The bacterial infection of Legionaries Disease, survive in wet environments. The infection …
Number of citations: 1 search.ebscohost.com
C Condurso, F Cincotta, G Tripodi, M Merlino… - Lwt, 2019 - Elsevier
The effects of hot air drying (HAD) and microwave drying (MD) techniques on the aroma quality of Sicilian red garlic, the most appreciated and widespread among the Sicilian garlic …
Number of citations: 27 www.sciencedirect.com
JK Yang, JS Kim, JY Jung, MJ Jeong, HJ Song… - Pak. J. Bot, 2014 - pakbs.org
The composition of volatile constituents from tissues of Korean wild garlic, Allium victorialis var. platyphyllum collected from different habitats of Ulleung Island, Korea, was determined. …
Number of citations: 4 pakbs.org

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